2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6F2N2O/c1-10-4(2-3-9-10)5(11)6(7)8/h2-3,6H,1H3 |
InChI Key |
ATDQNSXDMCINJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Substitution/Hydrolysis Step: Formation of Difluoroacetyl Intermediate
- Reactants: Alpha, beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).
- Conditions: The alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
- Procedure: 2,2-difluoroacetyl halide is added dropwise at low temperature to control reaction rate and selectivity.
- Hydrolysis: Alkali is then added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl carboxylic acid intermediate.
This step is critical for introducing the difluoromethyl ketone functionality while controlling the formation of undesired isomers.
Condensation/Cyclization Step: Pyrazole Ring Formation
- Reactants: The alpha-difluoroacetyl intermediate solution and methylhydrazine aqueous solution.
- Catalyst: Sodium iodide or potassium iodide is used to catalyze the condensation.
- Conditions: Low-temperature condensation reaction followed by reduced pressure and controlled temperature increase to promote cyclization.
- Workup: Acidification of the reaction mixture precipitates the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Purification: Recrystallization from aqueous alcohol solvents (methanol, ethanol, or isopropanol mixed with water in 35-65% proportion) yields the pure product.
This step achieves the cyclization to the pyrazole ring while minimizing isomeric impurities and maximizing yield.
Typical Reaction Parameters and Yields
| Parameter | Typical Value/Range |
|---|---|
| Temperature (Substitution) | Low temperature (e.g., -30°C) |
| Methylhydrazine concentration | 40% aqueous solution |
| Catalyst | Sodium iodide or potassium iodide |
| Reaction time (condensation) | ~2 hours |
| Recrystallization solvent ratio | 35-65% aqueous alcohol |
| Yield | 75-80% (after recrystallization) |
| Purity (HPLC) | >99.3% |
| Isomer ratio (target:isomer) | ~96:4 to 99:1 |
Representative Experimental Procedure
- Under nitrogen atmosphere, dissolve alpha, beta-unsaturated ester and acid-binding agent in an organic solvent.
- Slowly add 2,2-difluoroacetyl halide at -30°C.
- Add alkali to hydrolyze the intermediate.
- Add sodium iodide or potassium iodide catalyst.
- Add 40% methylhydrazine aqueous solution dropwise at -30°C to -20°C.
- Stir for 2 hours, then distill off volatile byproducts under slight vacuum.
- Extract impurities with dichloromethane.
- Acidify aqueous phase to pH 1-2 with 2 M HCl to precipitate the crude product.
- Cool, stir, filter, and wash the solid.
- Recrystallize from aqueous alcohol (35-65%) to obtain pure 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.
Analysis of Preparation Method Advantages
| Aspect | Description |
|---|---|
| Raw materials | Readily available and inexpensive (2,2-difluoroacetyl halide, methylhydrazine) |
| Reaction control | Low temperature and controlled addition minimize side reactions |
| Catalyst choice | Sodium or potassium iodide effectively promote cyclization |
| Purification | Recrystallization from aqueous alcohol solvents is straightforward and efficient |
| Yield and purity | High yields (~75-80%) and purity (>99%) achieved |
| Isomer control | Improved isomer ratio (~96:4) reduces need for multiple recrystallizations |
Research Findings and Improvements
- The described method improves upon previous syntheses by reducing isomeric impurities, which previously required multiple recrystallizations and complicated operations.
- The use of iodide catalysts and optimized solvent systems for recrystallization enhances the selectivity and purity of the final product.
- The process is scalable and suitable for industrial production due to its straightforward steps and high efficiency.
Summary Table of Key Synthetic Steps
| Step | Reactants & Conditions | Outcome |
|---|---|---|
| Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide, low temp, alkali hydrolysis | Alpha-difluoroacetyl intermediate |
| Condensation/Cyclization | Intermediate + methylhydrazine (40% aq.), iodide catalyst, low temp, reduced pressure | Crude pyrazole carboxylic acid |
| Purification | Acidification, filtration, recrystallization (aqueous alcohol) | Pure 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one |
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related pyrazole- and difluoroethanone-containing derivatives:
*Calculated molecular weight based on formula.
Substituent Effects and Reactivity
- Electron-Withdrawing Groups (EWGs): Compounds like 1-(3-chlorophenyl)-2,2-difluoroethan-1-one (5l) and 2,2-difluoro-1-(4-nitrophenyl)ethan-1-one (5o) exhibit heightened electrophilicity due to EWGs, making them reactive in nucleophilic substitutions.
- Fluorination Impact: Difluoro substitution increases metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one .
- Heterocyclic Diversity: Pyridine (5m) and thiazole substituents introduce aromatic nitrogen, altering electronic properties and binding affinities in drug design.
Biological Activity
2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a fluorinated organic compound classified within the pyrazole family. Its unique molecular structure, characterized by a pyrazole ring and two fluorine atoms, significantly influences its chemical behavior and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C6H6F2N2O
- Molecular Weight : 160.12 g/mol
- CAS Number : 1564902-01-7
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for further exploration in various biological contexts.
Antimicrobial Activity
Research indicates that 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The compound's mechanism of action likely involves interactions with bacterial enzymes or receptors, leading to inhibition of growth or cell death .
Table 1: Antimicrobial Efficacy of 2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound shows potential anti-inflammatory activity. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests its utility in treating conditions characterized by excessive inflammation .
The biological activity of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is largely attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to biological molecules, which may lead to modulation of enzyme activity and receptor interactions. These interactions can result in significant biological effects depending on the target molecules involved.
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic settings:
- Antimicrobial Study : A recent investigation assessed the antimicrobial properties of several pyrazole derivatives, including 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one. The results showed that this compound exhibited comparable or superior activity against resistant strains compared to standard antibiotics .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers when compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one?
The synthesis typically involves fluorination of a precursor ketone. For example, nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) on a pyrazole-containing acetophenone derivative under controlled temperatures (0–40°C). Reaction conditions (e.g., solvent, stoichiometry) must be optimized to minimize side products. Similar fluorination strategies are employed for structurally analogous compounds .
Q. How is the compound characterized to confirm its structural identity and purity?
Key techniques include:
- NMR spectroscopy : ¹⁹F and ¹H NMR to verify fluorination and substituent positions.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight.
- X-ray crystallography : Single-crystal analysis using programs like SHELXL for unambiguous structural determination. Refinement protocols in SHELX account for disordered fluorine atoms and hydrogen bonding networks .
Q. What are the critical physical and chemical properties relevant to its handling in laboratory settings?
- Solubility : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to the compound’s fluorinated hydrophobic core.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C.
- Reactivity : The ketone group participates in nucleophilic additions, while fluorine atoms influence electronic effects in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or selectivity during synthesis?
- Systematic screening : Vary reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) frameworks.
- Analytical monitoring : Employ HPLC or in-situ IR spectroscopy to track intermediate formation.
- Computational modeling : Density functional theory (DFT) to predict transition states and optimize pathways for fluorination .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents on the pyrazole ring (e.g., replace methyl with ethyl or electron-withdrawing groups) and assess biological activity.
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Crystallographic analysis : Compare ligand-binding modes in protein-ligand complexes to identify critical interactions .
Q. What methodologies are effective for studying its interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kᵢ) to receptors.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Q. How can computational chemistry enhance understanding of its reactivity or stability?
- Molecular dynamics (MD) simulations : Assess conformational flexibility in solvent environments.
- Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify sites prone to nucleophilic/electrophilic attack.
- Degradation pathways : Simulate hydrolysis mechanisms under varying pH conditions using quantum mechanics/molecular mechanics (QM/MM) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in crystallographic data refinement?
- SHELX refinement : Use TWIN and BASF commands in SHELXL to model twinning or disorder.
- Validation tools : Check for geometric outliers with PLATON and validate hydrogen-bonding networks using Mercury.
- Cross-validation : Compare results with independent datasets or alternative refinement software (e.g., OLEX2) .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Standardized protocols : Pre-treat compounds with solid-phase extraction to ensure consistent purity (>95%).
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each experiment.
- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
